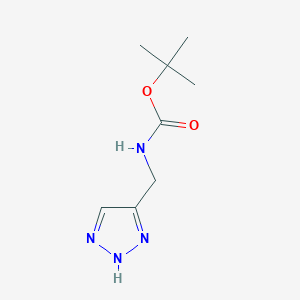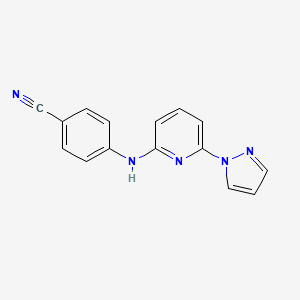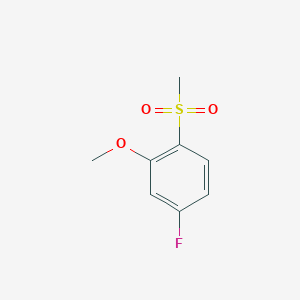![molecular formula C9H14N2O2 B13964533 7-Acetyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13964533.png)
7-Acetyl-1,7-diazaspiro[3.5]nonan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Acetyl-1,7-diazaspiro[3.5]nonan-2-one is a chemical compound with the molecular formula C9H14N2O2. It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetyl-1,7-diazaspiro[3.5]nonan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a ketone. For instance, the reaction between 1,7-diaminoheptane and acetyl chloride can yield the desired spiro compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
7-Acetyl-1,7-diazaspiro[3.5]nonan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro oxides, while reduction can produce spiro alcohols .
Applications De Recherche Scientifique
7-Acetyl-1,7-diazaspiro[3
Chemistry: It serves as a building block for the synthesis of more complex spiro compounds.
Biology: The compound has shown potential as a scaffold for designing biologically active molecules.
Industry: It is used in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism by which 7-Acetyl-1,7-diazaspiro[3.5]nonan-2-one exerts its effects involves its interaction with specific molecular targets. For instance, as a covalent inhibitor of KRAS G12C, the compound binds to the switch-II pocket of the KRAS protein, leading to inhibition of its activity. This interaction disrupts the signaling pathways involved in cellular proliferation and differentiation, making it a promising candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,7-Diazaspiro[3.5]nonan-2-one:
2,7-Diazaspiro[3.5]nonane: Another related compound with different functional groups and properties.
Uniqueness
7-Acetyl-1,7-diazaspiro[3.5]nonan-2-one stands out due to its unique acetyl group, which imparts distinct chemical reactivity and biological activity. Its ability to act as a covalent inhibitor of KRAS G12C highlights its potential in targeted cancer therapy, setting it apart from other spiro compounds .
Propriétés
Formule moléculaire |
C9H14N2O2 |
|---|---|
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
7-acetyl-1,7-diazaspiro[3.5]nonan-2-one |
InChI |
InChI=1S/C9H14N2O2/c1-7(12)11-4-2-9(3-5-11)6-8(13)10-9/h2-6H2,1H3,(H,10,13) |
Clé InChI |
VENCOQCMGJHLDI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCC2(CC1)CC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Ethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13964462.png)









![2-Hexyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole](/img/structure/B13964540.png)

